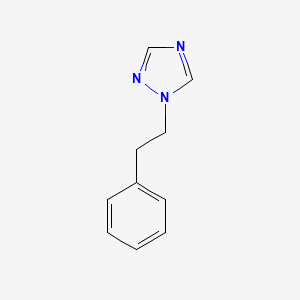

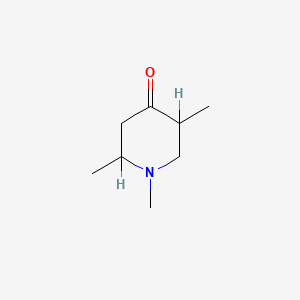

1,2,5-三甲基哌啶-4-酮

描述

Synthesis Analysis

The synthesis of 1,2,5-Trimethylpiperidin-4-one and its derivatives can be achieved through various chemical pathways. For instance, Prostakov et al. (1967) outlined a method where 1,2,5-Trimethylpiperid-4-one is used to prepare 1,2,5-trimethyl-4-aminopiperidine, subsequently converted to more complex compounds (Prostakov, Mikheeva, & Pkhal'gumani, 1967). Another approach involves the dehydration–catalytic hydrogenation or hydrogenolysis of appropriate alcohols to obtain four isomeric 1,2,5-trimethyl-4-phenylpiperidines, as described by Jones, Casy, & McErlane (1973) (Jones, Casy, & McErlane, 1973).

Molecular Structure Analysis

The molecular structure of 1,2,5-Trimethylpiperidin-4-one derivatives has been extensively studied, revealing insights into their stereochemistry and conformational preferences. For example, the study by Jones et al. (1973) interprets the 13C and 1H NMR spectra of four isomeric 1,2,5-trimethyl-4-phenylpiperidines in terms of preferred chair conformations with specific configurations (Jones, Casy, & McErlane, 1973).

Chemical Reactions and Properties

1,2,5-Trimethylpiperidin-4-one participates in various chemical reactions, leading to a plethora of heterocyclic compounds. Vatsadze et al. (2004) explored its reactions with benzylideneacetophenone, resulting in the synthesis of heterocyclic 1,5-dicarbonyl compounds through cascade-type chalcone addition accompanied by intramolecular aldol condensation (Vatsadze et al., 2004).

Physical Properties Analysis

The physical properties of 1,2,5-Trimethylpiperidin-4-one and its derivatives are crucial for their application in synthesis and chemical research. These properties are often determined through experimental studies and spectroscopic analysis, providing information on their stability, solubility, and reactivity.

Chemical Properties Analysis

The chemical properties of 1,2,5-Trimethylpiperidin-4-one derivatives are defined by their functional groups and molecular structure, which dictate their reactivity in various chemical contexts. For instance, the study by Vatsadze et al. (2004) illustrates the compound's ability to undergo cascade-type reactions, leading to complex heterocyclic structures (Vatsadze et al., 2004).

科学研究应用

药物合成

1,2,5-三甲基哌啶-4-酮是合成普罗美多的关键中间体,普罗美多是一种主要在俄罗斯使用的麻醉镇痛剂 。该化合物在普罗美多生产过程中的作用至关重要,因为其需要高纯度和合成方法的专一性。 优化此过程一直是满足现代工业生产标准和生态法规的重点 .

抗菌剂开发

1,2,5-三甲基哌啶-4-酮的衍生物因其抗菌特性而被研究。 研究表明,某些衍生物表现出广谱抗菌活性,使其成为进一步测试和潜在用于创建新抗菌剂的候选者 .

化学合成方法

该化合物是化学合成方法发展中一个重要的例子。它已被用于证明诸如立体化学分析、合成方法的选择性和低温纯化技术等原理。 这些原理对于在制药过程中生产高质量物质至关重要 .

生物化学研究

在生物化学研究中,1,2,5-三甲基哌啶-4-酮的衍生物因其生物活性而被探索。 该化合物的结构是设计能够与生物系统相互作用的分子基础,可能导致开发新的药物或生物化学工具 .

材料科学

虽然没有直接引用材料科学中的具体应用,但用于合成和纯化 1,2,5-三甲基哌啶-4-酮的原理可以应用于材料科学。 严格控制污染物和使用选择性合成方法与创造具有精确性质的材料有关 .

工业流程优化

该化合物是围绕工业流程优化(特别是在制药行业)讨论的中心。 它的合成促使人们重新评估制造技术,以提高效率,减少环境影响,并保持与现代标准的合规性 .

安全和危害

属性

IUPAC Name |

1,2,5-trimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHHMWWQNKUPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(CN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338768 | |

| Record name | 1,2,5-Trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7516-33-8 | |

| Record name | 1,2,5-Trimethyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions of 1,2,5-Trimethylpiperidin-4-one and their stereochemical implications?

A: 1,2,5-Trimethylpiperidin-4-one demonstrates diverse reactivity. One significant reaction involves its interaction with benzylideneacetophenone (chalcone). This reaction proceeds through a cascade mechanism, involving an initial chalcone addition followed by an intramolecular aldol condensation. This sequence ultimately yields a 3-azabicyclo[3.3.1]nonane system []. The reaction exhibits specific regio- and stereochemical preferences, influenced by the methyl substituents on the piperidine ring.

Q2: What is the significance of 1,2,5-Trimethylpiperidin-4-one in pharmaceutical synthesis?

A: 1,2,5-Trimethylpiperidin-4-one is a crucial building block in the synthesis of promedol [, , ]. Researchers have focused on optimizing the production technology for promedol, which includes enhancing the synthesis of 1,2,5-Trimethylpiperidin-4-one. This interest underscores the compound's importance in medicinal chemistry.

Q3: How does the structure of 1,2,5-Trimethylpiperidin-4-one relate to its reactivity?

A: The structure of 1,2,5-Trimethylpiperidin-4-one significantly influences its reactivity. The presence of three methyl groups, particularly at positions 1, 2, and 5, introduces steric hindrance around the piperidine ring. This steric congestion affects its interactions with other molecules and dictates the regio- and stereoselectivity of its reactions, as observed in the reactions with chalcone [] and acetylene []. Additionally, the ketone functionality at position 4 serves as an electrophilic center, making it susceptible to nucleophilic attack, as exemplified by the reactions with chalcone and in the formation of its oxime derivative.

Q4: What analytical techniques are used to study 1,2,5-Trimethylpiperidin-4-one and its derivatives?

A: NMR spectroscopy, particularly 1H and 13C NMR, has been instrumental in characterizing 1,2,5-trimethylpiperidin-4-one and its derivatives. Researchers have utilized these techniques to determine the structures of various isomers and tautomeric forms, specifically in studying N-(1,2,5-trimethyl-4-piperidylidene)aniline []. This analysis aids in understanding the compound's behavior in different chemical environments and its role in forming more complex molecules.

Q5: Are there any known structure-activity relationships (SAR) involving 1,2,5-Trimethylpiperidin-4-one?

A: Research on 1,2,5-trimethyl-4-n-arylimino (amino)- and 4-(N-aryl-N-ethoxycarbonyl)-aminopiperidines provides insights into structure-activity relationships []. By modifying the substituents on the piperidine ring, particularly at the 4-position, researchers can influence the biological activity of the resulting compounds. This approach allows for the exploration of various derivatives with potentially enhanced pharmacological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)